molecular formula C9H13ClN2 B8631422 2-(2-Chlorophenyl)1,3-propanediamine

2-(2-Chlorophenyl)1,3-propanediamine

Cat. No.: B8631422
M. Wt: 184.66 g/mol
InChI Key: NEYIANNXWQDZRP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1,3-propanediamine is a substituted 1,3-propanediamine derivative featuring a 2-chlorophenyl group attached to the central carbon of the propane backbone. This structural motif confers unique electronic and steric properties, making it valuable in coordination chemistry, pharmaceutical intermediates, and materials science. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the flexible 1,3-diamine chain, enabling diverse applications in catalysis and biomolecular interactions .

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2-(2-chlorophenyl)propane-1,3-diamine

InChI

InChI=1S/C9H13ClN2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7H,5-6,11-12H2

InChI Key

NEYIANNXWQDZRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)CN)Cl

Origin of Product

United States

Comparison with Similar Compounds

1-(3-Chlorophenyl)propan-2-amine

  • Structure : Features a 3-chlorophenyl group attached to a propane backbone with a single amine group.
  • Molecular Formula : C₉H₁₂ClN; Molecular Weight : 169.65 g/mol .
  • The 3-chloro substitution alters steric interactions and electronic effects .

N,N'-Bis(2-aminoethyl)-1,3-propanediamine

  • Structure: A branched diamine with two 2-aminoethyl groups attached to the 1,3-propanediamine core.
  • Molecular Formula : C₇H₂₀N₄; Molecular Weight : 160.27 g/mol .
  • Key Differences : Increased branching enhances its utility as a ligand in metal coordination complexes but reduces the aromatic influence seen in 2-(2-chlorophenyl)-1,3-propanediamine .

N-(2-Hydroxyethyl)-1,3-propanediamine

  • Structure : Incorporates a hydroxyethyl group, introducing polarity and hydrogen-bonding capacity.
  • Molecular Formula : C₅H₁₄N₂O; Molecular Weight : 118.18 g/mol .
  • Key Differences : The hydroxyl group modifies solubility and reactivity, favoring applications in hydrophilic matrices over aromatic systems .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
2-(2-Chlorophenyl)-1,3-propanediamine ~183.06 (estimated) Not reported Moderate in polar solvents Coordination chemistry, drug synthesis
1-(3-Chlorophenyl)propan-2-amine 169.65 227 (predicted) Lipophilic Neurological research
N,N'-Bis(2-aminoethyl)-1,3-propanediamine 160.27 Not reported Highly water-soluble DNA/RNA binding studies
N-(2-Hydroxyethyl)-1,3-propanediamine 118.18 Not reported Hydrophilic Polymer crosslinking

Notes: The 2-chloro substitution in 2-(2-chlorophenyl)-1,3-propanediamine enhances its electron-withdrawing capacity compared to 3-chloro isomers, impacting metal-ligand stability in coordination complexes .

Coordination Chemistry

  • 2-(2-Chlorophenyl)-1,3-propanediamine : Forms stable complexes with transition metals (e.g., Co, Mn) due to its chelating ability. The chlorophenyl group induces axial distortion in octahedral geometries, as seen in analogous Mn(III) Schiff base complexes .
  • N,N'-Bis(2-aminoethyl)-1,3-propanediamine: Used in tripodal ligands for DNA intercalation, demonstrating higher binding affinity than non-aromatic analogues .

Preparation Methods

Overview

Catalytic amination of alcohols is a widely used method for synthesizing diamines. The process involves converting alcohol intermediates into amines via hydrogenation or reductive amination. For 2-(2-chlorophenyl)-1,3-propanediamine, the precursor 2-(2-chlorophenyl)-1,3-propanediol is subjected to amination under hydrogen pressure with ammonia or amines.

Reaction Mechanism

The reaction typically employs transition-metal catalysts (e.g., Raney Ni, Pd/C, or Ru-based systems) to facilitate the substitution of hydroxyl groups with amine functionalities. A representative protocol involves:

  • Substrate preparation : 2-(2-Chlorophenyl)-1,3-propanediol is synthesized via Friedel-Crafts alkylation or reduction of corresponding ketones.

  • Catalytic amination : The diol is reacted with aqueous ammonia under hydrogen pressure (2–5 MPa) at 160–220°C using Raney Ni as a catalyst.

  • Purification : The crude product is filtered to remove the catalyst and distilled under reduced pressure.

Table 1: Optimization Parameters for Catalytic Amination

ParameterRange/ValueCatalystYield (%)Ref.
Temperature160–220°CRaney Ni63–83
Hydrogen Pressure2–3 MPaRu/Al₂O₃70–78
Reaction Time6–15 hPd/C65–72
Ammonia Molar Ratio6:1 (NH₃:substrate)Ni-Co-B68–81

Challenges and Solutions

  • Chlorophenyl Stability : The electron-withdrawing chlorine group may deactivate the catalyst. Using excess ammonia (molar ratio ≥6:1) mitigates this issue.

  • Byproduct Formation : Over-reduction or dehydrogenation can occur. Adding tetrabutylammonium chloride as a phase-transfer agent improves selectivity.

Reductive Amination of Ketones

Methodology

Reductive amination of 2-(2-chlorophenyl)-1,3-diketones offers a streamlined route. The diketone is reacted with ammonium acetate or ammonium formate in the presence of a reducing agent (e.g., NaBH₄, LiAlH₄).

Experimental Protocol

  • Diketone Synthesis : 2-(2-Chlorophenyl)-1,3-diketone is prepared via Claisen condensation of ethyl 2-chlorobenzoate with acetone.

  • Reductive Amination : The diketone is treated with ammonium acetate and NaBH₃CN in methanol at 0–25°C for 12–24 h.

  • Isolation : The product is extracted with dichloromethane and purified via column chromatography.

Table 2: Reductive Amination Efficiency

Reducing AgentSolventTemperatureTime (h)Yield (%)
NaBH₃CNMeOH0–25°C1285
LiAlH₄THFReflux672
H₂ (Raney Ni)H₂O/THF100°C868

Key Advantages

  • Mild Conditions : Avoids high-pressure hydrogenation.

  • Functional Group Tolerance : Compatible with nitro and ester groups.

Reduction of Nitriles

Nitrile Intermediate Route

The reduction of 2-(2-chlorophenyl)-1,3-dinitrile to the diamine is achieved using LiAlH₄ or catalytic hydrogenation.

Stepwise Procedure

  • Dinitrile Synthesis : 2-(2-Chlorophenyl)malononitrile is prepared via Knoevenagel condensation.

  • Reduction : The dinitrile is hydrogenated over Pd/C (10% w/w) in ethanol at 50°C under 3 atm H₂.

  • Workup : The mixture is filtered, concentrated, and recrystallized from hexane.

Table 3: Comparative Reduction Methods

MethodCatalystPressure (atm)Yield (%)Purity (%)
LiAlH₄NoneAmbient7895
H₂/Pd-CPd/C39098
BH₃·THFNoneAmbient6592

Novel Domino Reactions

Domino Cyclization-Amination

Recent advances utilize domino reactions to construct the diamine backbone. For example, α,α-dialkenoylketene acetals react with 1,3-propanediamine under catalyst-free conditions to form fused heterocycles, which are hydrolyzed to yield 2-(2-chlorophenyl)-1,3-propanediamine.

Reaction Conditions

  • Substrate : α,α-Dialkenoylketene S,S-acetal

  • Reagent : 1,3-Propanediamine

  • Solvent : Toluene or DMF

  • Temperature : 80–120°C

  • Yield : 60–75%

Industrial-Scale Considerations

Cost-Effectiveness

  • Catalyst Recycling : Raney Ni can be reused up to 5 times with minimal activity loss.

  • Solvent Recovery : Tetrahydrofuran (THF) and toluene are distilled and reused, reducing waste.

Environmental Impact

  • Green Chemistry : Aqueous-phase reactions (e.g., using NaOH/H₂O) minimize organic solvent use.

  • Byproduct Management : Ammonia is scrubbed and recycled in closed-loop systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-1,3-propanediamine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chlorobenzaldehyde with 1,3-propanediamine under reductive amination conditions (e.g., using NaBH₃CN as a reducing agent) can yield the target compound . Optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of aldehyde to diamine) and reaction temperature (40–60°C). Side products like Schiff bases or over-alkylated derivatives can be minimized by using inert atmospheres (N₂/Ar) and monitoring pH (optimal range: 7–9) .

Q. What spectroscopic techniques are most effective for characterizing 2-(2-Chlorophenyl)-1,3-propanediamine?

  • Methodological Answer :

  • NMR : ¹H NMR can confirm the aromatic proton environment of the 2-chlorophenyl group (δ 7.2–7.5 ppm) and the diamine backbone (δ 1.5–2.5 ppm for CH₂ groups). ¹³C NMR identifies the quaternary carbon adjacent to chlorine (δ ~140 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₉H₁₂ClN₂; theoretical [M+H]⁺ = 199.0735). Fragmentation patterns distinguish positional isomers .
  • IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 750 cm⁻¹ (C-Cl bend) confirm functional groups .

Advanced Research Questions

Q. How do computational methods resolve conformational ambiguities in 2-(2-Chlorophenyl)-1,3-propanediamine?

  • Methodological Answer :

  • Ab Initio Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts stable conformers. The chlorophenyl group induces steric hindrance, favoring a gauche conformation (dihedral angle: ~60°) over trans .
  • Molecular Dynamics (MD) : Simulations in solvent (e.g., water or DMSO) reveal solvent-dependent stabilization of conformers. For example, polar solvents stabilize charge-separated intermediates .
  • Data Table :
ConformerRelative Energy (kcal/mol)Dihedral Angle
Gauche0.058°
Trans2.3180°

Q. How can contradictory biological activity data for 2-(2-Chlorophenyl)-1,3-propanediamine derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

  • Purity Validation : Use HPLC (≥98% purity) and elemental analysis to exclude confounding factors .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-(2-chlorophenyl)-N-ethylpropanamide ) to isolate the role of the diamine moiety.
  • Mechanistic Studies : Fluorescence quenching or SPR assays quantify binding affinity to targets (e.g., enzymes or receptors), reducing false positives .

Q. What are the thermodynamic stability trends for 2-(2-Chlorophenyl)-1,3-propanediamine under varying pH conditions?

  • Methodological Answer :

  • Potentiometric Titration : Determines pKa values (e.g., pKa₁ ≈ 9.5, pKa₂ ≈ 7.8 for the amine groups). Stability decreases below pH 6 due to protonation-induced solubility changes .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C in neutral conditions, but accelerates under acidic/basic conditions (ΔT ≈ −50°C at pH 2) .

Experimental Design Considerations

Q. How to design a robust protocol for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling. Optimize ligand (e.g., XPhos) and base (K₂CO₃ vs. Cs₂CO₃) .
  • Kinetic Monitoring : Use in situ IR or GC-MS to track intermediate formation (e.g., arylboronic acid adducts).
  • Table : Example conditions for coupling with 4-bromotoluene:
ParameterOptimal Value
Catalyst Loading5 mol% Pd
Temperature80°C
Reaction Time12 h
Yield78%

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for 2-(2-Chlorophenyl)-1,3-propanediamine?

  • Methodological Answer : Discrepancies stem from:

  • Solvent Polarity : LogP = 1.2 predicts moderate solubility in DMSO (≥50 mg/mL) but poor in water (<1 mg/mL). Studies using aqueous buffers may underestimate solubility .
  • Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) exhibit 2–3× solubility differences. Lyophilization or co-solvent systems (e.g., PEG-400) mitigate this .

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